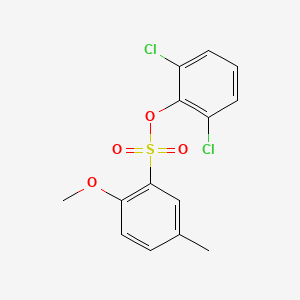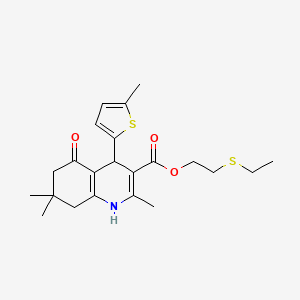![molecular formula C22H20N6O3 B5130473 3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a benzamide group, a pyrazole group, and a pyridazine group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . For example, pyrazole derivatives can be synthesized from 5-amino-pyrazoles .Molecular Structure Analysis
The molecular structure likely includes a benzamide group attached to a pyrazole and a pyridazine group. These groups are all heterocyclic, meaning they contain atoms of at least two different elements as members of its rings .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of this compound. In vitro studies demonstrated that compound 13 (a derivative of the mentioned compound) displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Its molecular docking study further supported its efficacy against Leishmania parasites.
Antimalarial Activity
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The compound’s derivatives (specifically compounds 14 and 15) exhibited significant inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression . These findings suggest its potential as an antimalarial agent.
Activation of Carboxylic Acids
The compound has practical applications beyond parasitic diseases. It is used as a reagent for activating carboxylic acids in solution and solid-phase peptide synthesis . This property makes it valuable in peptide chemistry and drug development.
Amidation Reactions
Another application lies in amidation reactions. The compound, specifically 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), acts as a triazine condensation reagent. It mediates amidation reactions in alcohol and aqueous solutions . Researchers leverage DMTMM for efficient peptide bond formation.
Antitumor Potential
Imidazole-containing compounds related to our compound have been explored for their antitumor properties. For instance, Yurttas et al. developed a derivative with imidazole moieties and evaluated its antitumor potential against glioma and hepatocellular carcinoma cell lines . Although not directly the same compound, this highlights the broader relevance of imidazole-based structures in cancer research.
Pharmacophore Design
Considering its diverse pharmacological effects, the hydrazine-coupled pyrazole derivatives (including our compound) may serve as potential pharmacophores. Researchers can use them as building blocks to design safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-30-18-9-4-15(14-19(18)31-2)22(29)25-17-7-5-16(6-8-17)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPDALFAGMAEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)
![N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide](/img/structure/B5130417.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)